Shyobunone
Overview
Description
Shyobunone, also known as (2E,4E)-2,4-decadienal, is a naturally-occurring compound found in a variety of fruits, vegetables, and other plant-based products. It has been studied extensively for its potential health benefits, with research suggesting that it may have anticancer, anti-inflammatory, and antioxidant properties. The compound is also being investigated for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Scientific Research Applications
Neuroprotective Potential
- Acetylcholinesterase Inhibition: Shyobunone, identified as a major compound in Siparuna guianensis essential oil, exhibits potential neuroprotective properties. It has been found to inhibit acetylcholinesterase (AChE), suggesting its potential use in treating Alzheimer's disease (Martins et al., 2021).
Chemical Synthesis and Isomerization
- Synthesis and Diastereoisomers: Research has detailed the synthesis of this compound and its diastereoisomers, contributing to the understanding of its chemical structure and potential applications (Fráter, 1978).
- Equilibrium and Stereostructures: Studies on this compound and related compounds have investigated their equilibrium under base-catalyzed conditions and analyzed their stereostructures, aiding in the understanding of their chemical behavior (Niwa, Iguchi, & Yamamura, 1977).
Insecticidal and Repellant Properties
- Against Pests: this compound, along with isothis compound derived from Acorus calamus rhizomes, has shown significant insecticidal and repellant activities against certain pests, suggesting its potential use in pest control (Chen et al., 2015).
GABAA Receptor Modulation
- Neurotransmitter Interaction: this compound has been identified as a modulator of the GABAA receptor, highlighting its potential application in neurological or psychological disorders (Zaugg et al., 2011).
Extraction and Composition Studies
- Extraction Techniques: Research has explored the extraction of this compound from natural sources, examining methods that preserve its integrity and yield (Stahl & Keller, 1983).
- Chemical Constituents: Studies have also focused on identifying the chemical constituents of volatile oils containing this compound, providing insight into its natural occurrence and potential uses (Guan-yang, 2012).
Mechanism of Action
Target of Action
Shyobunone, a natural product isolated from Acorus calamus rhizomes , primarily targets stored-grain insects, specifically the red flour beetle (Tribolium castaneum, TC) and the cigarette beetle (Lasioderma serricorne, LS) . These insects are widespread and destructive primary pests of stored cereals .
Mode of Action
This compound exhibits strong contact toxicity against these insects . It interacts with the insects upon contact, leading to their demise. The LD50 values, which represent the lethal dose required to kill 50% of the test population, are 20.24 μg/adult for LS .
Biochemical Pathways
The observed insecticidal and repellent activities suggest that this compound likely interferes with essential biological processes in these insects, leading to their death or repulsion .
Pharmacokinetics
Its strong contact toxicity suggests that it is readily absorbed through the exoskeleton of the insects .
Result of Action
The primary result of this compound’s action is the death of the targeted insects due to its contact toxicity . Additionally, this compound also exhibits strong repellent activity, driving away the insects from the treated area .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the rise of temperature and moisture in the environment can lead to an accelerated growth of molds, including toxigenic species . .
Safety and Hazards
When extinguishing fire, it is recommended to wear personal protective equipment and work from the windward . The suitable fire-extinguishing method should be used according to the surrounding situation . It is also advised to ensure adequate ventilation and provide accessible safety shower and eye wash station .
Biochemical Analysis
Biochemical Properties
Shyobunone interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong contact toxicity against certain insects, suggesting that it interacts with enzymes, proteins, and other biomolecules in these organisms
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit strong contact toxicity against Lasioderma serricorne and Tribolium castaneum, two widespread and destructive primary insect pests of stored cereals . This suggests that this compound influences cell function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRSRIPLDHJHR-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019945 | |
Record name | (+)-Shyobunone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21698-44-2 | |
Record name | Shyobunone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Shyobunone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SHYOBUNONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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